molecular formula C20H17N5O3 B7704186 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

Cat. No. B7704186
M. Wt: 375.4 g/mol
InChI Key: GFGVGBDIMRIPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is a chemical compound that has shown great potential in scientific research. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. It has also been shown to have anti-viral effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows for targeted inhibition and more precise results. One limitation is that it may not be effective in all types of cancer or diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are many future directions for research on N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide. One direction is to study its potential as a therapeutic agent for specific types of cancer or diseases. Another direction is to explore its mechanism of action in more detail, including its effects on other pathways and enzymes. Additionally, further research is needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid in the presence of triethylamine. The resulting compound is then treated with ethylamine to form the final product.

Scientific Research Applications

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been studied extensively for its potential as a therapeutic agent. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been studied for its potential as an anti-viral agent.

properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-3-24-19-16(11-14-5-4-12(2)10-17(14)21-19)18(23-24)22-20(26)13-6-8-15(9-7-13)25(27)28/h4-11H,3H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGVGBDIMRIPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.